molecular formula C22H23NO5 B2552492 (Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 905431-52-9

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No. B2552492
CAS RN: 905431-52-9
M. Wt: 381.428
InChI Key: BLSSBNYUBUTMDZ-UNOMPAQXSA-N
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Description

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasorelaxant Properties and Structure-Activity Relationship

The research on benzofuran-morpholinomethyl-pyrazoline hybrids, including compounds structurally related to (Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one, has shown significant vasorelaxant properties. These compounds were synthesized through a series of reactions involving α,β-unsaturated carbonyl compounds, and their vasodilatory effects were tested on isolated thoracic aortic rings of rats. The study found that certain compounds exhibited superior vasorelaxant activity compared to prazocin, a standard vasodilator. A quantitative structure-activity relationship (QSAR) study highlighted the importance of solubility and structural connectivity in determining the vasorelaxant activity of these compounds. This research suggests potential therapeutic applications of these hybrids in treating cardiovascular disorders by inducing vasodilation and improving blood flow Hassan et al., 2014.

Antitumor and Antimicrobial Activities

In another study, compounds structurally related to (Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one were isolated from the marine endophytic fungus Nigrospora sp. Some of these compounds, specifically derived from griseofulvin, exhibited moderate antitumor and antimicrobial activities. This indicates the potential of these compounds in the development of new therapeutic agents for treating cancer and infections Xia et al., 2011.

Anti-Inflammatory and Analgesic Properties

A study focused on synthesizing novel compounds based on benzodifuranyl and related structures, aiming to explore their anti-inflammatory and analgesic effects. These compounds were tested for their COX-1/COX-2 inhibitory activities and showed promising results, with some exhibiting high selectivity towards COX-2 inhibition. This suggests potential applications in developing new anti-inflammatory and analgesic medications, which could offer more targeted treatments with fewer side effects compared to current therapies Abu‐Hashem et al., 2020.

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzofuran derivatives demonstrated high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy (PDT) in cancer treatment. The study highlighted the potential of these compounds as Type II photosensitizers, indicating their usefulness in PDT applications for targeting and destroying cancer cells Pişkin et al., 2020.

Antioxidant Properties

Research on the twigs of Morus mesozygia led to the discovery of new prenylated 2-arylbenzofurans with significant antioxidant activities. These compounds could have implications for developing new antioxidant therapies, potentially contributing to the prevention and treatment of diseases associated with oxidative stress Kapche et al., 2011.

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-10-18(24)17(13-23-6-8-27-9-7-23)22-20(14)21(25)19(28-22)12-15-4-3-5-16(11-15)26-2/h3-5,10-12,24H,6-9,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSSBNYUBUTMDZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

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